molecular formula C20H22N2O4S B3006187 N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide CAS No. 941966-33-2

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide

Cat. No.: B3006187
CAS No.: 941966-33-2
M. Wt: 386.47
InChI Key: OETFPCDOXKMPLO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine . Other methods include the use of microwave irradiation and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves scalable synthetic routes such as the Biginelli reaction and Knoevenagel condensation . These methods are favored for their efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-4-24-16-9-13(10-17(25-5-2)19(16)26-6-3)20(23)22-14-7-8-18-15(11-14)21-12-27-18/h7-12H,4-6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETFPCDOXKMPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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